molecular formula C13H10Cl2N2O B3162102 3-Amino-N-(3,4-dichlorophenyl)benzamide CAS No. 875837-68-6

3-Amino-N-(3,4-dichlorophenyl)benzamide

Cat. No. B3162102
CAS RN: 875837-68-6
M. Wt: 281.13 g/mol
InChI Key: ZBBFGOOGUMHKLD-UHFFFAOYSA-N
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Description

“3-Amino-N-(3,4-dichlorophenyl)benzamide” is a biochemical used for proteomics research . It has a molecular formula of C13H10Cl2N2O and a molecular weight of 281.14 .


Synthesis Analysis

The synthesis of benzamide derivatives like “this compound” can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide core with an amino group at the 3-position and a dichlorophenyl group attached to the nitrogen of the amide group .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, benzamide derivatives are known to be versatile in chemical reactions . They can participate in various reactions due to the presence of the amide functional group and the amino group.


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 281.14 .

Scientific Research Applications

Anticonvulsant Properties

3-Amino-N-(3,4-dichlorophenyl)benzamide and its derivatives have been extensively studied for their anticonvulsant properties. Compounds like 4-amino-N-(2,6-dimethylphenyl)benzamide have shown effective anticonvulsant activity in various animal models, indicating their potential in treating seizures and related neurological disorders. For instance, these compounds have been evaluated against maximal electroshock-induced seizures, demonstrating significant potency and effectiveness in non-toxic doses. This suggests their potential therapeutic application in epilepsy treatment (Robertson et al., 1987), (Clark Cr, 1988).

Neuroprotective Effects

The neuroprotective effects of compounds like 3-amino benzamide, particularly as poly(adenosine diphosphate-ribose) polymerase inhibitors, have been highlighted in studies. These compounds have shown efficacy in preventing tissue damage and promoting antioxidant enzyme activity in experimental models, suggesting their potential role in managing conditions like caustic esophageal burns and possibly other inflammatory or degenerative diseases (Guven et al., 2008).

Potential Antipsychotic and Antidepressant Effects

The synthesis and evaluation of benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines have shown promise in inhibiting stereotypic behavior in rats, indicating potential neuroleptic or antipsychotic properties. The potency of these compounds in behavioral models suggests their application in treating psychiatric disorders like psychosis and depression (Iwanami et al., 1981), (Dableh et al., 2005).

Future Directions

The future directions for “3-Amino-N-(3,4-dichlorophenyl)benzamide” could involve further exploration of its potential applications in proteomics research and the development of new synthetic methods for this type of compounds .

properties

IUPAC Name

3-amino-N-(3,4-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-11-5-4-10(7-12(11)15)17-13(18)8-2-1-3-9(16)6-8/h1-7H,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBFGOOGUMHKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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